- An Aminopyridinium Ionic Liquid: A Simple and Effective Bifunctional Organocatalyst for Carbonate Synthesis from Carbon Dioxide and Epoxides, ChemPlusChem, 2020, 85(7), 1587-1595
Cas no 930-73-4 (1-Methylpyridin-1-ium iodide)
1-Methylpyridin-1-ium iodide structure
Product Name:1-Methylpyridin-1-ium iodide
CAS-Nr.:930-73-4
MF:C6H8IN
MW:221.038893699646
MDL:MFCD00160400
CID:999374
PubChem ID:13596
Update Time:2024-10-26
1-Methylpyridin-1-ium iodide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-METHYLPYRIDIN-1-IUM IODIDE
- Pyridine methiodide
- 1-Methylpyridinium·iodide
- 1-Methylpyridinium iodide
- N-Methylpyridinium iodide
- PYRIDINIUM, 1-METHYL-, IODIDE
- Pyridinium, 1-methyl-, iodide (1:1)
- methylpyridinium iodide
- 1-methyl pyridinium iodide
- WLN: T6KJ A1 &I
- HLNJFEXZDGURGZ-UHFFFAOYSA-M
- NSC97384
- AX8266500
- 1-Methylpyridinium iodide, analytical standard
- 1-Methylpyridinium iodide (6CI, 7CI)
- Pyridinium, 1-methyl-, iodide (8CI, 9CI)
- 1-Methylpyridin-1-ium iodide
-
- MDL: MFCD00160400
- Inchi: 1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1
- InChI-Schlüssel: HLNJFEXZDGURGZ-UHFFFAOYSA-M
- Lächelt: [I-].C1C=C[N+](C)=CC=1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 0
- Komplexität: 46.1
- Topologische Polaroberfläche: 3.9
Experimentelle Eigenschaften
- Farbe/Form: Solid
1-Methylpyridin-1-ium iodide Sicherheitsinformationen
- Signalwort:Danger
- Gefahrenhinweis: H302;H318
- Warnhinweis: P280;P301+P312+P330;P305+P351+P338+P310
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- RTECS:UU6300000
- Lagerzustand:Room temperature
1-Methylpyridin-1-ium iodide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28330-5g |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 5g |
¥987.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28330-1g |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 1g |
¥247.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28330-250mg |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 250mg |
¥82.0 | 2022-04-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-1g |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 1g |
370.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-5g |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 5g |
1499.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-250mg |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 250mg |
116CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-100mg |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 100mg |
57CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-200mg |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 200mg |
100.0CNY | 2021-07-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 69697-100MG |
1-Methylpyridinium iodide |
930-73-4 | 100mg |
¥2424.39 | 2024-12-22 | ||
| eNovation Chemicals LLC | D757268-5g |
1-Methylpyridinium·iodide |
930-73-4 | 95% | 5g |
$110 | 2024-06-06 |
1-Methylpyridin-1-ium iodide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 24 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Acetone ; 16 h, rt → reflux
Referenz
- Binding properties and supramolecular polymerization of a water-soluble resorcin[4]arene, Organic Chemistry Frontiers, 2019, 6(8), 1236-1243
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 8 h, rt
Referenz
- Symmetric Halogen Bonding Is Preferred in Solution, Journal of the American Chemical Society, 2012, 134(12), 5706-5715
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; overnight, reflux
Referenz
- Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indoles, Organic Letters, 2023, 25(28), 5203-5208
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 8 h, 80 °C
Referenz
- Halide-promoted pyridinylation of α-acylmethylides with 2-halo-1-methylpyridinium iodides as reagents, Organic & Biomolecular Chemistry, 2023, 21(5), 1008-1013
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; overnight, reflux
Referenz
- Direct C-H Sulfonylimination of Pyridinium Salts, Organic Letters, 2022, 24(15), 2821-2825
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Ethyl acetate ; overnight, 70 °C
Referenz
- An Electrostatically Enhanced Phenol as a Simple and Efficient Bifunctional Organocatalyst for Carbon Dioxide Fixation, ChemSusChem, 2018, 11(24), 4262-4268
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 12 h, 100 °C
Referenz
- Alkyl Pyridinium Iodocuprate(I) Clusters: Structural Types and Charge Transfer Behavior, ACS Omega, 2018, 3(11), 15281-15292
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Opening the Third Century of Polyhalide Chemistry: Thermally Stable Complex with "Trapped" Dichlorine, Chemistry - A European Journal, 2020, 26(61), 13776-13778
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; overnight, reflux
Referenz
- Structural considerations for charge-enhanced Bronsted acid catalysts, Journal of Physical Organic Chemistry, 2020, 33(8),
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 16 h, 90 °C
Referenz
- C6-Selective Direct Arylation of 2-Phenylpyridine via an Activated N-methylpyridinium Salt: A Combined Experimental and Theoretical Study, Advanced Synthesis & Catalysis, 2018, 360(20), 3990-3998
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 24 h, reflux
Referenz
- Monotopic and heteroditopic calix[4]arene receptors as hosts for pyridinium and viologen ion pairs: a solution and solid-state study, Organic & Biomolecular Chemistry, 2009, 7(18), 3698-3708
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 2 h, 120 °C
Referenz
- Insight into the Modes of Activation of Pyridinium and Bipyridinium Salts in Non-Covalent Organocatalysis, Advanced Synthesis & Catalysis, 2021, 363(20), 4779-4788
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
- The Synthesis of Evoninic Acids, 2006, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 12 h, 90 °C
Referenz
- External-photocatalyst-free visible-light-mediated aerobic oxidation and 1,4-bisfunctionalization of N-alkyl isoquinolinium salts, Organic Chemistry Frontiers, 2020, 7(17), 2405-2413
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Solvents: Toluene ; 3 h, reflux
Referenz
- Binding of Acetylcholine and Quaternary Ammonium Cations to Macrocyclic and Acyclic "Phane" Esters. Evaluation of the Cation-π Primary Interaction through Adaptive Aromatic Hosts, Journal of the American Chemical Society, 1998, 120(48), 12443-12452
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Solvents: Ethyl acetate ; 3 h, 25 °C
Referenz
- From Stoichiometric Reagents to Catalytic Partners: Selenonium Salts as Alkylating Agents for Nucleophilic Displacement Reactions in Water, Advanced Synthesis & Catalysis, 2022, 364(1), 87-93
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 12 h, 70 °C
Referenz
- Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts, Organic Letters, 2020, 22(15), 6107-6111
Herstellungsverfahren 19
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Solvents: Acetone ; rt
Referenz
- Preparation and in vitro evaluation of monoquaternary inhibitors of brain cholinesterases, Letters in Organic Chemistry, 2009, 6(6), 500-503
1-Methylpyridin-1-ium iodide Raw materials
1-Methylpyridin-1-ium iodide Preparation Products
1-Methylpyridin-1-ium iodide Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:930-73-4)1-Methylpyridin-1-ium iodide
Bestellnummer:A916288
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:58
Preis ($):440.0
Email:sales@amadischem.com
1-Methylpyridin-1-ium iodide Verwandte Literatur
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:930-73-4)1-Methylpyridin-1-ium iodide
Reinheit:99%
Menge:25g
Preis ($):440.0